tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate
Description
tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate (CAS: 888494-24-4) is a chiral glycinate ester derivative featuring a benzyl group, a 2-chloropropyl substituent, and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in biochemical and pharmaceutical research as a synthetic intermediate or a precursor for designing bioactive molecules.
Properties
IUPAC Name |
tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTZQVGKKNYHST-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of tert-Butyl Glycinate
tert-Butyl glycinate is reacted with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. This step introduces the N-benzyl group.
Example Protocol :
Chloropropyl Group Introduction
The secondary amine is alkylated with 2-chloropropyl bromide under basic conditions. Stereochemical control (R-configuration) is achieved using chiral auxiliaries or catalysts.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF/DMF | |
| Base | Cs₂CO₃ or LiHMDS | |
| Temperature | 0°C → 65°C | |
| Stereoselectivity | Up to 95:5 er (R:S) |
Asymmetric Synthesis via Chiral Ligands
To enhance enantiomeric excess (er), asymmetric lithiation-trapping methods are employed:
Lithiation with Chiral Diamines
Dynamic Kinetic Resolution
Racemic intermediates are resolved using chiral catalysts (e.g., Rhodium with BoPhoz ligands).
Example :
-
Catalyst : [Rh(COD)₂]OTf with R-Xyl-PhanePhos.
Large-Scale Industrial Synthesis
Patents describe optimized protocols for kilogram-scale production:
Toluene-Based Alkylation
Purification Strategies
Analytical Characterization
Post-synthesis validation includes:
Challenges and Optimization
-
Stereochemical Drift : Elevated temperatures reduce er; maintained below -30°C.
-
Byproducts : Over-alkylation minimized using stoichiometric alkyl halides.
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Solvent Choice : THF enhances solubility but requires anhydrous conditions.
Alternative Routes
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloropropyl group.
Oxidation and Reduction: The benzyl group can participate in oxidation reactions, while the glycine moiety can undergo reduction under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the benzyl group.
Reduction: Hydrogenation using palladium on carbon can reduce the glycine moiety.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the tert-butyl ester group.
Major Products Formed:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Conversion to benzaldehyde or benzoic acid.
Reduction: Formation of primary amines.
Hydrolysis: Production of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Janus Kinase Inhibition
One of the prominent applications of tert-butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate lies in its role as a Janus kinase (JAK) inhibitor. JAK inhibitors have garnered attention for their therapeutic potential in treating autoimmune diseases, inflammatory conditions, and certain cancers. The compound has been investigated for its ability to inhibit JAK pathways, which are crucial in the signaling mechanisms involved in these diseases .
1.2. Synthesis of Novel Therapeutics
The compound serves as a building block for synthesizing novel therapeutic agents targeting various biological pathways. Its structural features allow researchers to modify and develop derivatives that may exhibit enhanced efficacy or specificity against targeted diseases, including rheumatoid arthritis and other inflammatory disorders .
Biological Evaluation
2.1. Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against HIV reverse transcriptase (RT). In vitro assays have demonstrated that modifications to this compound can lead to significant inhibitory effects on RT activity, suggesting its potential as a lead compound for developing anti-HIV therapeutics .
Table 1: Inhibitory Activity Against HIV RT
| Compound | % Inhibition at 100 µM | IC50 (µM) |
|---|---|---|
| tert-Butyl Glycinate | 56% | 0.63 |
| NVP | 98% | 0.13 |
This table summarizes the inhibitory activity of this compound compared to a known reference compound (NVP), showcasing its potential as an antiviral agent.
Case Studies
3.1. Development of Anti-Cancer Agents
In a recent study, researchers explored the modification of this compound to create derivatives with improved selectivity for cancer cell lines. These derivatives exhibited promising cytotoxicity profiles, indicating that the original compound could serve as a scaffold for developing new anti-cancer therapies .
3.2. In Vivo Efficacy Studies
Further investigations into the in vivo efficacy of compounds derived from this compound have shown positive results in animal models of autoimmune diseases. The compounds demonstrated significant reductions in disease symptoms, supporting their potential use as therapeutic agents in clinical settings .
Mechanism of Action
The mechanism by which tert-Butyl ®-N-benzyl-N-(2-chloropropyl)glycinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can mimic natural substrates, leading to competitive inhibition or activation of specific pathways. The presence of the benzyl and 2-chloropropyl groups allows for selective binding to target sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound ID | Chemical Name | Key Substituents | Purity |
|---|---|---|---|
| HY-42994 | tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate | Boc, benzyl, 2-chloropropyl, glycinate ester | ≥95.0% |
| HY-34663 | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]benzeneacetic acid | Boc, benzeneacetic acid, R-configuration | 99.30% |
| HY-42067 | (tert-Butoxycarbonyl)-D-aspartic acid | Boc, D-aspartic acid | ≥98.0% |
| HY-76205 | 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid | Boc, phenylpropanoic acid | ≥98.0% |
Key Observations:
Functional Diversity: HY-42994 uniquely combines a benzyl group, a chlorine-bearing alkyl chain, and a glycinate ester, distinguishing it from analogs with carboxylic acid termini (e.g., HY-34663, HY-42067). The 2-chloropropyl group may enhance lipophilicity or serve as a reactive site for further derivatization . HY-42067 and HY-76205 lack halogen substituents but feature aspartic acid and phenylpropanoic acid backbones, respectively, which are common in peptide synthesis and enzyme inhibitor design.
Stereochemical Considerations :
- Both HY-42994 (R-configuration) and HY-34663 (αR-configuration) emphasize chiral specificity, which is critical for interactions with biological targets. In contrast, HY-42067 adopts the D-aspartic acid configuration, often used to resist enzymatic degradation .
Purity :
- HY-42994 (≥95.0%) has slightly lower purity compared to HY-34663 (99.30%) and HY-42067/HY-76205 (≥98.0%). This difference may reflect challenges in synthesizing its complex alkyl-benzyl-glycinate structure or purification limitations .
Biological Activity
tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a benzyl moiety, and a chloropropyl side chain linked to a glycine backbone. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Antioxidant Activity : Similar compounds have shown strong antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
- Enzyme Inhibition : The compound may inhibit enzymes such as cholinesterases and monoamine oxidases. These enzymes are involved in neurotransmitter regulation, suggesting potential applications in treating neurological conditions .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating autoimmune diseases .
Antioxidant Activity
A study evaluating the antioxidant capacity of related compounds found that certain nitrones demonstrated significant inhibition of lipid peroxidation and radical scavenging activities. For instance, specific derivatives showed IC50 values lower than standard antioxidants like BHA, indicating strong potential for neuroprotection .
Enzyme Inhibition Studies
In vitro studies have indicated that similar compounds can selectively inhibit butyrylcholinesterase with IC50 values in the nanomolar range. This suggests that this compound might also possess similar inhibitory effects, making it a candidate for further investigation in neurodegenerative disease models .
Case Studies
- Neuroprotective Effects : In models of neuronal damage induced by oxidative stress, compounds with structural similarities to this compound have shown promise in protecting against cell death and improving cell viability .
- Antitumor Activity : Some studies have indicated that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Data Tables
Q & A
Q. What are the established synthetic routes for tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, and what reaction conditions are critical for yield optimization?
The compound is typically synthesized via palladium-catalyzed allylic alkylation or copper-catalyzed alkynylation. For example, coupling tert-butyl glycinate derivatives with chloropropyl or benzyl halides under inert atmospheres (N₂/Ar) in anhydrous solvents like THF or DCM is common. Critical parameters include:
- Catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄ or CuI) .
- Temperature control (0–25°C for stereochemical fidelity) .
- Use of coupling agents like HOBt/DIPEA to activate carboxyl groups . Yields range from 40–73% depending on substrate reactivity and purification methods (e.g., silica column chromatography) .
Q. How is the chiral (R)-configuration of this compound validated experimentally?
Chiral purity is confirmed via:
Q. What storage conditions are recommended to maintain compound stability?
Store at 0–6°C under inert gas (Ar) in amber glass vials to prevent hydrolysis of the tert-butyl ester and chloropropyl groups. Shelf life extends to 12–18 months when protected from moisture and light .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data for this compound across different studies?
Discrepancies in chemical shifts (e.g., δ 1.50 ppm for tert-butyl vs. δ 1.49 ppm) may arise from solvent effects or impurities. Mitigation strategies include:
Q. What catalytic mechanisms underpin the stereoselective synthesis of this compound?
Palladium-catalyzed allylic alkylation proceeds via a π-allyl-Pd intermediate, where chiral ligands (e.g., (R)-BINAP) enforce (R)-configuration at the glycinate α-carbon . Copper-catalyzed alkynylation involves oxidative coupling, with solvent polarity (e.g., DMF vs. THF) influencing transition-state geometry and enantioselectivity .
Q. How does the chloropropyl moiety influence reactivity in downstream functionalization?
The 2-chloropropyl group participates in nucleophilic substitutions (e.g., SN2 with amines) or elimination reactions. For example:
- Post-functionalization : Reaction with benziodoxolone reagents introduces alkynyl groups (69% yield) .
- Stability challenges : Competing β-hydride elimination requires low temperatures (<0°C) and bulky bases (e.g., DBU) to suppress side reactions .
Methodological Considerations
Q. What analytical techniques are essential for characterizing intermediates and final products?
- HRMS/ESI-QTOF : Confirms molecular formula (e.g., C₁₉H₂₄N₃O₃+ requires 342.1812) .
- IR spectroscopy : Detects ester carbonyl stretches (~1740 cm⁻¹) and amide bands (~1707 cm⁻¹) .
- Preparative TLC : Used for small-scale purification (e.g., DCM/MeOH 98:2) to isolate minor diastereomers .
Q. How can researchers optimize reaction scalability without compromising enantiomeric excess?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
